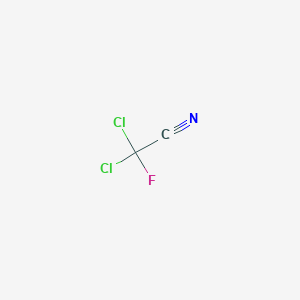
Dichlorofluoro acetonitrile
Übersicht
Beschreibung
Dichlorofluoro acetonitrile (chemical formula: C₂Cl₂FN) is a compound with a molecular weight of approximately 127.933 g/mol. Its IUPAC Standard InChI is InChI=1S/C2Cl2FN/c3-2(4,5)1-6 . The chemical structure of dichlorofluoro acetonitrile is shown below:
Molecular Structure Analysis
Dichlorofluoro acetonitrile consists of two chlorine atoms, one fluorine atom, and one nitrile group attached to a two-carbon backbone. The molecular structure is shown above .
Chemical Reactions Analysis
The reactivity of dichlorofluoro acetonitrile remains an area of interest. For instance, understanding its reaction with other compounds, especially in the presence of solvents, can provide valuable insights. Time-resolved infrared (IR) absorption spectroscopy has been employed to study the production of hydrogen fluoride (HF) from fluorine atom reactions in liquid acetonitrile .
Wissenschaftliche Forschungsanwendungen
Developmental Toxicity in Mice : Dichloroacetonitrile, a related compound to Dichlorofluoroacetonitrile, was studied for its potential adverse effects on the fetal brain development in mice. Maternal exposure to Dichloroacetonitrile resulted in oxidative stress and apoptotic imbalance in the fetal brain, leading to neurodegeneration (Esmat et al., 2012).
Toxicological Analysis of Haloacetonitriles : A study evaluated the toxic characteristics of haloacetonitriles, including Dichlorofluoroacetonitrile, and their effect on mammalian cell cytotoxicity, genotoxicity, and thiol reactivity. This research is crucial in understanding the comparative toxicity of these compounds and their impact on human health (Wei et al., 2020).
Formation in Water Treatment Processes : Research into the formation of disinfection by-products, including haloacetonitriles like Dichlorofluoroacetonitrile, in the chlorination process of drinking water highlights the potential health hazards these compounds pose when present in tap water (Kim et al., 2003).
Role in Genetic Mitochondrial Diseases : Dichloroacetate, which has structural similarities to Dichlorofluoroacetonitrile, has been investigated as a potential therapeutic agent for genetic mitochondrial diseases. This highlights the broader potential medical applications of compounds structurally related to Dichlorofluoroacetonitrile (Stacpoole et al., 2008).
Toxicity of Nitrogen-Containing DBPs : Research into haloacetonitriles, a class of nitrogenous disinfection by-products including Dichlorofluoroacetonitrile, revealed their toxic nature. These compounds are more toxic than regulated carbon-based disinfection by-products, raising health concerns due to their potential formation in drinking water (Muellner et al., 2007).
Hydrolysis and Stability in Water : A study on the hydrolysis rates of haloacetonitriles, including Dichlorofluoroacetonitrile, in aqueous solutions showed their stability varies with pH and halogen atoms in the molecule. This research is significant for predicting the degradation of such compounds in water treatment processes (Glezer et al., 1999).
Cytotoxicity and Genotoxicity of Disinfection By-Products : Research on the genotoxicity of disinfection by-products, including haloacetonitriles like Dichlorofluoroacetonitrile, indicates their potential to cause chromosomal damage in human liver cells. This research is relevant for understanding the health risks associated with water disinfection by-products (Wen-qing & Key, 2012).
Eigenschaften
IUPAC Name |
2,2-dichloro-2-fluoroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2FN/c3-2(4,5)1-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXUTRMGQCBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870509 | |
| Record name | Dichloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353-82-2 | |
| Record name | Dichloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)


![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)






![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)


